molecular formula C8H9N3 B2450000 Pyrazolo[1,5-a]pyridin-5-ylmethanamine CAS No. 1313727-03-5

Pyrazolo[1,5-a]pyridin-5-ylmethanamine

Cat. No.: B2450000
CAS No.: 1313727-03-5
M. Wt: 147.181
InChI Key: VERDPKDNJSDFTB-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-5-ylmethanamine (CAS 1313727-03-5) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a fused bicyclic pyrazolopyridine scaffold, a privileged structure known for its significant biological compatibility and low toxicity, which makes it a versatile core for developing novel therapeutic agents . Researchers utilize this amine-functionalized heterocycle primarily as a key synthetic intermediate in the exploration of potent kinase inhibitors . Its structural similarity to the prominent pyrazolo[1,5-a]pyrimidine scaffold, which is found in multiple marketed drugs and clinical candidates, underscores its research value . The primary amine group serves as a flexible handle for further chemical modifications, allowing for the creation of extensive compound libraries for structure-activity relationship (SAR) studies. Main Applications & Research Value: Oncology Research: Serves as a core structure in the design and synthesis of novel small-molecule inhibitors targeting protein kinases, which are critical in signaling pathways for cancer cell proliferation and survival . Anti-inflammatory & Immunological Research: Derivatives of the pyrazolo[1,5-a]pyridine framework have been investigated for their anti-inflammatory properties, showing potential in modulating pro-inflammatory cytokines and enzymes . Infectious Disease Research: The scaffold has demonstrated promise in early-stage research for developing new antimicrobial agents . Please Note: This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use. Chemical Identifiers: CAS Number: 1313727-03-5 Molecular Formula: C8H9N3 Molecular Weight: 147.18 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-5-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-6-7-2-4-11-8(5-7)1-3-10-11/h1-5H,6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERDPKDNJSDFTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyrazolo 1,5 a Pyridin 5 Ylmethanamine and Its Analogues

Cyclization and Condensation Reactions in Pyrazolo[1,5-a]pyridine (B1195680) Synthesis

The construction of the fused pyrazolo[1,5-a]pyridine ring system is predominantly achieved through cyclization and condensation reactions, which form the bicyclic core from acyclic or monocyclic precursors.

A traditional and widely adopted method involves the 1,3-dipolar cycloaddition between an N-amino-pyridinium salt and a suitable dipolarophile, such as an alkyne. sci-hub.se This process begins with the amination of a pyridine, followed by the cycloaddition reaction. However, a significant challenge with this approach is the lack of regiocontrol when using asymmetrically substituted N-amino-pyridinium salts, often resulting in a mixture of regioisomers. sci-hub.se

Condensation reactions provide an alternative and effective route. A common strategy is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile. The process is typically initiated by the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine (B1678525) ring. nih.gov The regioselectivity of this reaction can be high, often favoring the formation of one isomer due to the differing nucleophilicity of the amino groups in the pyrazole (B372694) precursor. researchgate.net For instance, the reaction of 5-aminopyrazoles with sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate demonstrates high regioselectivity, attributed to the greater nucleophilicity of the exocyclic primary amino group compared to the endocyclic one. researchgate.net

Recent advancements have also identified versatile enamine intermediates that permit regioselective cyclization, offering improved reaction times and access to specific isomers from simple starting materials, albeit sometimes in modest yields. acs.org

Table 1: Comparison of Cyclization/Condensation Approaches
MethodPrecursorsKey TransformationPrimary AdvantageReference
1,3-Dipolar CycloadditionN-amino-pyridinium salts and alkynes[3+2] CycloadditionClassic, well-established route sci-hub.se
Condensation Reaction5-Aminopyrazoles and β-dicarbonyl compoundsNucleophilic addition followed by cyclization/dehydrationOften provides high regioselectivity nih.govresearchgate.net
Enamine Intermediate CyclizationPyridyl acetates and hydroxylamine/TFAAFormation and cyclization of a common enamine intermediateRegioselective access from simple materials acs.org

Multicomponent Reaction Approaches to Pyrazolo[1,5-a]pyridin-5-ylmethanamine Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, represent a highly efficient strategy for constructing complex molecules like pyrazolo[1,5-a]pyridine precursors. distantreader.org These one-pot reactions are valued for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govdistantreader.org

A well-established MCR for synthesizing the related pyrazolo[1,5-a]pyrimidine (B1248293) core involves the reaction of 3-amino-1H-pyrazoles, various aldehydes, and an active methylene (B1212753) compound (e.g., malononitrile). nih.gov The reaction proceeds through a sequence of imine formation, nucleophilic attack, and subsequent cyclization to build the heterocyclic system in a single step. nih.gov Such strategies are advantageous for creating libraries of compounds for biological screening. While direct synthesis of this compound via MCRs is less commonly reported, these approaches are invaluable for creating highly functionalized precursors that can be converted to the target compound in subsequent steps.

The efficiency of MCRs can often be enhanced through the use of microwave irradiation, which can dramatically reduce reaction times and improve yields. nih.gov

Catalytic Strategies in Functionalization: Cross-Coupling and Click Chemistry

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, are indispensable tools for the functionalization of the pre-formed pyrazolo[1,5-a]pyridine scaffold. These reactions enable the introduction of a wide array of substituents, which is crucial for tuning the pharmacological properties of the molecule. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the functionalization of pyrazolo[1,5-a]pyridines. A powerful strategy is the direct C-H activation/arylation, which avoids the need for pre-functionalized starting materials. Research has shown that the arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively directed to either the C-3 or C-7 positions by choosing the appropriate additive. For example, using cesium(I) fluoride (B91410) as an additive promotes C-3 arylation, while silver(I) carbonate directs the reaction to the C-7 position. researchgate.net

In addition to C-H activation, classic cross-coupling reactions are widely used. Starting from halogenated pyrazolo[1,5-a]pyridines (e.g., 7-iodo derivatives), various substituents can be introduced via Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netresearchgate.net These methods allow for the incorporation of aryl, vinyl, ethynyl, and amino groups, providing extensive structural diversity. researchgate.net For instance, 8-substituted pyrazolo[1,5-a]-1,3,5-triazines have been prepared from the corresponding 8-iodo derivatives using Stille, Suzuki, Sonogashira, and Heck cross-coupling reactions. researchgate.net

Table 2: Palladium-Catalyzed Functionalization of Pyrazolo[1,5-a]pyridine Core
Reaction TypePosition(s) FunctionalizedCatalyst/ConditionsIntroduced GroupReference
Direct C-H ArylationC-3Pd(OAc)₂, CsFAryl researchgate.net
Direct C-H ArylationC-7Pd(OAc)₂, Ag₂CO₃Aryl researchgate.net
Suzuki CouplingC-8 (on triazine analogue)Pd(PPh₃)₄, NaHCO₃Phenyl researchgate.net
Sonogashira CouplingC-8 (on triazine analogue)PdCl₂(PPh₃)₂, CuI, Et₃NAlkynyl researchgate.net
Heck CouplingC-8 (on triazine analogue)Pd(OAc)₂, PPh₃, Et₃NAcrylate researchgate.net

Beyond traditional palladium catalysis, research continues to explore novel cross-coupling methodologies to access pyrazolo[1,5-a]pyridine derivatives. An efficient palladium-catalyzed method has been developed for the synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, through the solvent-free reaction of β-halovinyl/aryl aldehydes with aminopyrazoles under microwave irradiation. rsc.org This approach demonstrates broad applicability for creating a range of substituted fused systems. rsc.org

Furthermore, cascade reactions that combine multiple transformations in one pot are emerging as powerful strategies. For example, the synthesis of 2-substituted pyrazolo[1,5-a]pyridines has been achieved through a cascade process involving a palladium-catalyzed direct alkenylation followed by a silver-mediated cyclization. acs.org This method represents a highly direct route to these specific isomers. acs.org

Green Chemistry and Microwave-Assisted Synthetic Routes

Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. bme.hu This involves the use of environmentally benign solvents, reducing reaction times, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) has become a prominent tool in this area. nih.gov

Microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes and improving product yields. rsc.orgbohrium.com It is particularly effective for cyclization, condensation, and multicomponent reactions used in pyrazolo[1,5-a]pyridine synthesis. nih.gov For example, a microwave-assisted, palladium-catalyzed, solvent-free reaction has been developed for the efficient synthesis of pyrazolo[1,5-a]pyrimidines and related fused heterocycles. rsc.org Another green approach involves the use of ultrasound irradiation, which has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in aqueous ethanol, using KHSO₄ as an acid catalyst. bme.hu

Solvent-free, or "neat," reaction conditions are also a key aspect of green synthesis. One-pot, solvent-free syntheses of pyrazolo[1,5-a]pyrimidines have been reported where reactants are ground together in a mortar and pestle, demonstrating a simple, efficient, and environmentally friendly approach. researchgate.netcu.edu.eg

Table 3: Comparison of Conventional vs. Green Synthetic Methods
ReactionConventional MethodGreen Method (Microwave/Ultrasound)Key Advantage of Green MethodReference
Synthesis of Pyrazolo-fused heterocyclesConventional heating, often long reaction timesMicrowave irradiation, solvent-freeReduced reaction time, cleaner product, high yield rsc.org
Synthesis of Pyrazolo[1,5-a]pyrimidin-7(4H)-onesRefluxing with catalysts in organic solventsUltrasound irradiation in aqueous ethanolUse of greener solvent, energy efficiency bme.hu
Synthesis of Pyrazolo[1,5-a]pyrimidinesHeating in solvents like acetic acidSolvent-free grinding at room temperatureEliminates solvent waste, simple procedure cu.edu.eg

Regioselectivity and Stereoselectivity in this compound Synthesis

Controlling regioselectivity—the specific position of bond formation or substitution—is a critical challenge in the synthesis of substituted pyrazolo[1,5-a]pyridines. sci-hub.seacs.org The issue is particularly prominent in the classical 1,3-dipolar cycloaddition synthesis, where an asymmetrical N-aminopyridinium salt can lead to a mixture of regioisomeric products. sci-hub.se

Significant research has been dedicated to developing methods that provide high regiocontrol. One successful strategy involves a TEMPO-mediated [3+2] annulation–aromatization of N-aminopyridines with α,β-unsaturated compounds, which produces multisubstituted pyrazolo[1,5-a]pyridines with high and predictable regioselectivity. acs.org The choice of substituents on the starting materials can strongly influence the isomeric ratio. For instance, strong electron-donating groups on the N-aminopyridine can lead to the formation of a single isomer. acs.org

In condensation reactions involving 5-aminopyrazoles, regioselectivity is often governed by the differential reactivity of the nucleophilic centers. The exocyclic amino group is generally more nucleophilic than the endocyclic nitrogen, directing the initial bond formation and leading to a specific constitutional isomer. researchgate.net

Stereoselectivity is less commonly a factor in the synthesis of the aromatic pyrazolo[1,5-a]pyridine core itself. However, it becomes critical when introducing chiral centers in the substituents attached to the ring. In such cases, the choice of chiral catalysts or auxiliaries would be necessary to control the three-dimensional arrangement of atoms in the final molecule.

Structure Activity Relationship Sar Studies and Rational Molecular Design of Pyrazolo 1,5 a Pyridin 5 Ylmethanamine Analogues

Positional Effects of Substituents on Biological Activity

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly sensitive to the nature and position of substituents on the bicyclic core. Modifications at the C2, C3, C5, and C7 positions have been extensively explored to optimize potency and selectivity for various targets.

Research targeting Pim-1 kinase revealed that the substituent at the 5-position is critical for potency. nih.gov This is largely attributed to a key hydrogen bonding interaction with residues Asp-128 and Asp-131 in the Pim-1 active site. nih.gov A comparison of fragments showed that a 5-substituted fragment had an IC50 of 294 nM, whereas a 3-substituted fragment was significantly less active with an IC50 of 5 μM, underscoring the greater importance of the 5-position for Pim-1 inhibition. nih.gov Further studies showed that installing a trans-4-aminocyclohexanol (B47343) group at the 5-position increased potency by 100-fold. nih.gov In contrast, introducing an aryl group at the 3-position only led to a 10-fold increase in potency. nih.gov

For Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at both the third and fifth positions are crucial for high activity. mdpi.com A carboxamide moiety at the C3 position significantly enhances TrkA inhibition, and this activity can be further boosted by substituting alcohol or N-heterocyclic groups at the carboxamide's NH group. mdpi.com At the C5 position, the presence of a 2,5-difluorophenyl substitution on an azabicyclohexane or pyrrolidine (B122466) scaffold was identified as a key feature for optimal inhibitory activity against Trk receptors. mdpi.com

In the development of PI3Kδ inhibitors, optimization was focused on the C2 and C5 positions of the pyrazolo[1,5-a]pyrimidine core. mdpi.com At the C5 position, indole (B1671886) derivatives were found to be highly selective. nih.gov Docking studies suggested that the indole group can form an additional hydrogen bond with Asp-787, contributing to selectivity for the PI3Kδ isoform. nih.gov At the C2 position, various amine substituents, such as piperazines and piperidines, were explored, with a 2-(difluoromethyl)-1H-benzimidazole group proving to be a highly active substituent. mdpi.com

The C7 position also offers a site for modification. For CSNK2 inhibitors, a cyclopropylamino substituent at the C7 position points toward the solvent, providing an opportunity to add solubilizing groups to improve physicochemical properties. acs.org

Table 1: Effect of Substituent Position on Biological Activity of Pyrazolo[1,5-a]pyrimidine Analogues
TargetPositionSubstituent TypeEffect on ActivityReference
Pim-1 KinaseC5Groups capable of H-bonding (e.g., trans-4-aminocyclohexanol)Critical for potency; 100-fold increase nih.gov
Pim-1 KinaseC3Aryl groupsModest (10-fold) increase in potency nih.gov
Trk KinaseC3Carboxamide moietySignificant enhancement of inhibition mdpi.com
Trk KinaseC52,5-difluorophenyl-substituted pyrrolidineIncreased activity mdpi.com
PI3KδC5Indole derivativesIncreased selectivity nih.gov
PI3KδC22-(difluoromethyl)-1H-benzimidazoleIncreased activity mdpi.com
CSNK2C7CyclopropylaminoAllows for addition of solubilizing groups acs.org

Conformational Analysis and its Implications for Biological Efficacy

The three-dimensional structure and conformational flexibility of pyrazolo[1,5-a]pyrimidine analogues are key determinants of their biological efficacy. The fused bicyclic system provides a rigid, planar framework that serves as a stable scaffold for presenting substituents in a well-defined spatial orientation for target binding. nih.gov

The planarity of the pyrazolo[1,5-a]pyrimidine nucleus is a significant feature. arkat-usa.org This planarity can be extended, and conformational freedom can be reduced, through the formation of intramolecular hydrogen bonds. For instance, an H-bond between the NH of an amide group at C3 and the nitrogen atom at position 4 can lock the side chain's conformation, which may lead to a more favorable interaction with the target protein. arkat-usa.org

Molecular modeling studies of anti-mycobacterial analogues suggest that the pendant 5-phenyl ring occupies a hydrophobic space between two subunits of the ATP synthase enzyme, indicating the importance of a specific low-energy conformation for activity. nih.gov

Reduction of the pyrimidine (B1678525) ring to form tetrahydropyrazolo[1,5-a]pyrimidines (THPPs) introduces stereocenters at C5 and C7, leading to geometric isomers (syn- and anti-) with distinct conformational properties. mdpi.com NMR studies have shown that the bicyclic core in the syn-configuration is conformationally stable. mdpi.com In contrast, the anti-configuration is a conformationally labile system, meaning it can more easily adopt different shapes. mdpi.com This structural lability in trans-configured THPPs may be advantageous, as it allows the molecule to adjust its conformation to fit the active site of a biological target. mdpi.com

Scaffold Modifications and Isosteric Replacements

Isosteric replacement of the core scaffold or key functional groups is a common strategy to probe pharmacophoric requirements and improve drug-like properties. Several studies have investigated modifications to the pyrazolo[1,5-a]pyrimidine scaffold.

In one study, the pyrazolo[1,5-a]pyrimidine scaffold was evaluated as a bioisosteric replacement for a 5-(1H-pyrrol-1-yl)pyrazole scaffold to create a more planar and conformationally constrained molecule. arkat-usa.org This change was designed to alter the molecule's three-dimensional structure significantly while maintaining key interaction points. arkat-usa.org

The importance of the nitrogen atoms within the bicyclic core has been demonstrated through scaffold hopping experiments. nih.gov When the pyrazolo[1,5-a]pyrimidine core was substituted for a triazolopyrimidine scaffold in a series of inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase, the activity was reduced by approximately 8.5-fold. nih.gov This finding highlights the importance of the N4 nitrogen in the five-membered pyrazole (B372694) ring for biological activity. nih.gov Further replacement of the core with triazolo[1,5-a]pyridine resulted in a 100-fold reduction in binding affinity, showing that the pyrimidine nitrogen N5 also plays a pivotal role. nih.gov

Functional group bioisosteres have also been successfully employed. In a series of CSNK2 inhibitors, a critical amide group was replaced with a 1,2,4-triazole (B32235) moiety. acs.org X-ray crystallography confirmed that the triazole successfully mimicked the amide by forming the same key hydrogen bonds with Lys68 and a water molecule in the ATP-binding pocket. acs.org This isosteric replacement not only maintained but improved potency and also enhanced metabolic stability. acs.org

Table 2: Effects of Scaffold Modifications and Isosteric Replacements
Original Scaffold/GroupReplacement Scaffold/GroupTargetResulting Change in ActivityReference
TriazolopyrimidinePyrazolo[1,5-a]pyrimidineP. falciparum DHODH~8.5-fold reduction nih.gov
TriazolopyrimidineTriazolo[1,5-a]pyridineP. falciparum DHODH~100-fold reduction nih.gov
Amide Group1,2,4-TriazoleCSNK2Improved potency and metabolic stability acs.org
5-(1H-pyrrol-1-yl)pyrazolePyrazolo[1,5-a]pyrimidineAntibacterialDesigned to increase planarity and reduce conformational freedom arkat-usa.org

Rational Design Principles for Target-Specific Pyrazolo[1,5-a]pyridin-5-ylmethanamine Derivatives

The accumulated SAR data provides a set of guiding principles for the rational design of new pyrazolo[1,5-a]pyrimidine derivatives with improved, target-specific activity.

Targeting the Hinge Region of Kinases : The pyrazolo[1,5-a]pyrimidine core is an effective hinge-binder. mdpi.com The N1 atom and an exocyclic NH group at the C7 position can form crucial hydrogen bonding interactions with the backbone of the kinase hinge region, as seen in CSNK2 inhibitors. acs.org This interaction should be preserved when designing new kinase inhibitors.

Exploiting Key Positional Interactions :

C5 Position : For targets like Pim-1 kinase, the C5 position is paramount for establishing potent interactions. Substituents should be designed to act as hydrogen bond donors to interact with key aspartate residues in the active site. nih.gov

C3 Position : For other kinases like Trk, a C3 carboxamide moiety is a key activity-enhancing feature. mdpi.com For ATP-competitive inhibitors, small hydrophobic groups at this position can enhance binding in the ATP pocket. nih.gov

C2 and C5 Synergy : For PI3Kδ, dual substitution at the C2 and C5 positions is effective. An indole at C5 can confer selectivity by interacting with a specific pocket, while carefully chosen benzimidazole (B57391) derivatives at C2 can maximize potency. mdpi.com

Modulating Physicochemical Properties : The C7 position often points towards the solvent-exposed region of an active site. acs.org This position is an ideal handle for introducing polar or solubilizing groups (e.g., morpholine) to improve properties like aqueous solubility without disrupting core binding interactions. mdpi.comacs.org

Utilizing Bioisosteric Replacements : Where functional groups like amides are found to be metabolically liable, bioisosteric replacements such as 1,2,4-triazoles can be a powerful strategy. acs.org This can maintain or improve potency while enhancing metabolic stability. The choice of isostere is critical, as other heterocycles like oxadiazoles (B1248032) or thiazoles may not fit the steric and electronic requirements of the binding site. acs.org

Controlling Conformational Profile : For targets requiring a rigid conformation, planarity can be enforced through intramolecular hydrogen bonds. arkat-usa.org Conversely, where conformational flexibility is desired to fit an induced-fit pocket, introducing saturated rings or reducing the pyrimidine core (e.g., to THPP) can provide the necessary lability. mdpi.com

By integrating these principles, medicinal chemists can more effectively navigate the chemical space of pyrazolo[1,5-a]pyrimidine analogues to develop novel derivatives with optimized potency, selectivity, and drug-like properties for specific biological targets.

Investigation of Biological Targets and Molecular Mechanisms of Pyrazolo 1,5 a Pyridin 5 Ylmethanamine Derivatives

Enzyme Inhibition Mechanisms (e.g., Kinases, α-Glucosidase, Carboxylesterase, PDE10A)

Derivatives of pyrazolo[1,5-a]pyrimidine (B1248293) have demonstrated a broad spectrum of enzyme-inhibiting activities, positioning them as promising candidates for therapeutic development. Their mechanisms of inhibition are diverse, ranging from competitive binding at active sites to allosteric modulation.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. rsc.orgnih.gov Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several protein kinases, often acting as ATP-competitive inhibitors. rsc.orgnih.gov

Cyclin-Dependent Kinase 2 (CDK2): Certain pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of CDK2 and Tropomyosin receptor kinase A (TRKA). nih.gov Molecular docking studies suggest that these compounds can bind to the ATP-binding pocket of CDK2, forming key hydrogen bond interactions with residues such as Leu83A. nih.gov This interaction is crucial for inhibiting the kinase activity of the cyclin E/CDK2 complex, which plays a pivotal role in cell cycle progression.

Tropomyosin Receptor Kinase A (TRKA): The pyrazolo[1,5-a]pyrimidine nucleus is a key feature in several TRK inhibitors, including the FDA-approved drug Larotrectinib. mdpi.com Derivatives have been synthesized that show potent enzymatic inhibition of TRKA, with IC50 values in the low nanomolar range. mdpi.com Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions on the pyrazolo[1,5-a]pyrimidine core for enhanced TRKA inhibition. mdpi.com For instance, the presence of a picolinamide (B142947) group at the third position and a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the fifth position significantly boosts inhibitory activity. mdpi.com

Epidermal Growth Factor Receptor (EGFR): Derivatives of pyrazolo[1,5-a]pyrimidine have shown promise in targeting EGFR, a key player in non-small cell lung cancer (NSCLC). rsc.org These compounds are being investigated for their ability to overcome resistance to existing EGFR inhibitors.

B-Raf and MEK: The Raf-MEK-ERK signaling pathway is a critical target in melanoma. rsc.org Pyrazolo[1,5-a]pyrimidine-3-carboxylates have been identified as novel B-Raf kinase inhibitors. nih.gov These compounds demonstrate the potential to disrupt this signaling cascade, which is frequently mutated in various cancers. rsc.orgnih.gov

Table 1: Kinase Inhibition Profile of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound/Derivative ClassTarget KinasePotency (IC50/KD)Mechanism of ActionReference
2-(Anilinyl)pyrazolo[1,5-a]pyrimidinesCDK2 / TRKAVaries (Potent)Dual Inhibition nih.gov
Picolinamide-substituted PP derivativesTRKA1.7 nMEnzymatic Inhibition mdpi.com
Macrocyclic pyrazolo[1,5-a]pyrimidinesTRKA1-100 nMEnzymatic Inhibition mdpi.com
Pyrazolo[1,5-a]pyrimidine-3-carboxylatesB-RafNot specifiedKinase Inhibition nih.gov
Pyrazolo[1,5-a]pyrimidinesEGFR / MEKNot specifiedKinase Inhibition rsc.org
IC20Casein Kinase 2 (CK2)12 nM (KD)Type-I Binding Mode biorxiv.org
Pyrazolo[1,5-a]pyrimidinesPim-1 / Flt-3SubmicromolarKinase Inhibition nih.gov

Beyond kinases, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit other classes of enzymes.

α-Glucosidase: This enzyme, located in the intestinal brush border, is a key target for managing type 2 diabetes. nih.gov α-Glucosidase inhibitors delay carbohydrate digestion and reduce postprandial hyperglycemia. nih.govsemanticscholar.org Several series of 6-amino-pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. nih.gov Many of these compounds exhibited good to excellent inhibitory activities, with IC50 values significantly lower than the standard drug, acarbose. nih.gov For example, a derivative with a 4-CH3 substituent on the 5-aryl ring and a 4-Br substituent on the 7-aryl ring showed the most potent inhibitory activity in its series with an IC50 of 15.2 ± 0.4 µM. nih.gov

Phosphodiesterase 10A (PDE10A): A pyrazolo[1,5-a]pyrimidine derivative has been identified as a highly selective inhibitor of PDE10A. nih.gov This enzyme is involved in cyclic nucleotide signaling, and its inhibition is a potential therapeutic strategy for certain neurological and psychiatric disorders.

Carboxylesterases: While specific studies focusing solely on the inhibition of carboxylesterases by pyrazolo[1,5-a]pyridin-5-ylmethanamine derivatives are not extensively detailed in the provided context, carboxylesterases are known to be involved in the metabolism of various ester-containing drugs. The interaction of pyrazolo[1,5-a]pyrimidine derivatives with these enzymes could influence their pharmacokinetic profiles.

Table 2: Inhibition of Other Enzymes by Pyrazolo[1,5-a]pyrimidine Derivatives
Compound/Derivative ClassTarget EnzymePotency (IC50)Reference
6-Amino-pyrazolo[1,5-a]pyrimidinesα-Glucosidase15.2 ± 0.4 µM to 201.3 ± 4.2 µM nih.gov
N-(4-chlorophenyl)-pyrazolo[1,5-a] pyrimidine (B1678525) derivativeα-Glucosidase17.41 ± 0.02% inhibition semanticscholar.org
Pyrazolo[1,5-a]pyrimidine derivativePDE10ANot specified nih.gov

Antimycobacterial Activity and Associated Molecular Mechanisms

Tuberculosis, caused by Mycobacterium tuberculosis (M. tb), remains a major global health threat. Pyrazolo[1,5-a]pyrimidines have emerged as potent inhibitors of M. tb growth. mdpi.comnih.gov A key molecular target for some of these derivatives is the mycobacterial ATP synthase. mdpi.comnih.gov

Specifically, a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines were designed and synthesized, with many exhibiting potent in vitro growth inhibition of M. tb. mdpi.com Comprehensive structure-activity relationship studies revealed that analogues containing a 3-(4-fluoro)phenyl group, along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents, were particularly effective. mdpi.com These compounds highlight the potential of the pyrazolo[1,5-a]pyrimidine scaffold in developing new antitubercular agents that can overcome drug resistance. mdpi.comnih.gov

Identification and Validation of Specific Biological Targets

The identification and validation of specific biological targets are crucial steps in drug discovery. For pyrazolo[1,5-a]pyrimidine derivatives, this has been achieved through a combination of techniques.

Initial target identification often involves screening compounds against panels of known biological targets, such as kinases or other enzymes. rsc.org For instance, the pyrazolo[1,5-a]pyrimidine scaffold has been widely explored for the development of kinase inhibitors for various targets including PIM, RET, JAK1, and ALK2. biorxiv.org

Once a potential target is identified, validation is necessary to confirm that its modulation by the compound leads to the desired therapeutic effect. This can involve:

Biochemical assays: To determine the potency and selectivity of the compound against the purified target enzyme. rsc.orgnih.gov

Cell-based assays: To assess the compound's activity in a cellular context, such as inhibiting the phosphorylation of a downstream substrate of a target kinase. nih.gov

Molecular modeling and docking studies: To predict and rationalize the binding mode of the compound to its target. nih.govnih.gov

Structure-activity relationship (SAR) studies: To understand how chemical modifications to the compound affect its activity, providing further evidence for target engagement. rsc.org

For example, the identification of pyrazolo[1,5-a]pyrimidines as PI3Kδ inhibitors involved computer-assisted studies that highlighted the crucial interaction between the morpholine (B109124) ring at position 7 and the catalytic site of the enzyme. mdpi.com This was further validated through the synthesis of a library of derivatives and their evaluation in enzymatic assays, leading to the identification of potent and selective inhibitors. nih.gov

Computational Chemistry Applications in Pyrazolo 1,5 a Pyridin 5 Ylmethanamine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. In the context of Pyrazolo[1,5-a]pyridine (B1195680) research, docking studies are crucial for understanding how these compounds interact with the active sites of biological targets, providing a basis for their observed activity.

Research on related Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has demonstrated the utility of this approach. These compounds have been docked against a variety of enzymes to elucidate their mechanism of action. For instance, docking studies have shown that these derivatives can act as potent inhibitors of cyclin-dependent kinases (CDKs) and 14-alpha demethylase by forming key interactions within the enzyme's active site.

Key interactions typically observed in these docking simulations include:

Hydrogen Bonding: The nitrogen atoms within the fused Pyrazolo[1,5-a]pyrimidine ring system frequently act as hydrogen bond acceptors, interacting with key amino acid residues in the target's binding site.

Hydrophobic Interactions: Substituents on the core scaffold can engage in hydrophobic interactions, which are critical for stabilizing the ligand-protein complex.

π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan.

The following table summarizes the findings from molecular docking studies on various Pyrazolo[1,5-a]pyrimidine derivatives against different biological targets.

Target EnzymeKey Interacting ResiduesType of InteractionReference Compound Class
Cyclin-Dependent Kinase 2 (CDK2)Leu83Hydrogen Bond2-(anilinyl)pyrazolo[1,5-a]pyrimidine
Tropomyosin Receptor Kinase A (TRKA)Met592Hydrogen Bond2-(anilinyl)pyrazolo[1,5-a]pyrimidine
14-alpha demethylaseTYR116, TYR130Hydrogen Bond, Hydrophobic7-aryl-pyrazolo[1,5-a]pyrimidine
DNA GyraseASP-81, GLY-85Hydrogen BondFused pyrazolo[1,5-a]pyrimidines

These detailed interaction analyses are vital for the rational design of new Pyrazolo[1,5-a]pyridin-5-ylmethanamine derivatives with enhanced selectivity and affinity for their intended targets.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations offer a more dynamic picture of ligand-target interactions compared to the static view provided by molecular docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of a ligand within a binding site and provide a more accurate estimation of binding free energies.

For Pyrazolo[1,5-a]pyridine-based compounds, MD simulations have been employed to:

Validate Docking Poses: MD simulations can confirm whether the binding pose predicted by docking is stable over a period of nanoseconds.

Analyze Binding Stability: By calculating metrics such as the root-mean-square deviation (RMSD) of the ligand and protein, researchers can quantify the stability of the complex. A stable RMSD throughout the simulation suggests a stable binding mode.

Explore Conformational Changes: These simulations can reveal subtle conformational changes in both the ligand and the target protein upon binding, which are often crucial for biological activity.

In a study on Pyrazolo[1,5-a]pyrimidine derivatives targeting CDKs, MD simulations were used to compare the binding stability of newly designed inhibitors with that of known reference drugs. The simulations helped confirm that the novel compounds could maintain a stable conformation within the CDK active site, reinforcing their potential as effective inhibitors.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations provide insights into a molecule's reactivity, stability, and spectroscopic properties, which are difficult to obtain experimentally.

In the study of Pyrazolo[1,5-a]pyridine and its analogs, DFT has been applied to:

Determine Molecular Geometry: Calculations can predict the most stable three-dimensional structure of the molecule.

Analyze Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net

Map Electrostatic Potential: This analysis reveals the charge distribution within the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to understanding intermolecular interactions.

Predict Spectroscopic Properties: Theoretical calculations can help interpret experimental NMR and IR spectra.

A comprehensive study on Pyrazolo[1,5-a]pyrimidines used DFT and Time-Dependent DFT (TD-DFT) to analyze their electronic structure and optical properties. The calculations revealed how different substituents on the core ring system influence the intramolecular charge transfer (ICT), which in turn affects the molecule's absorption and emission spectra. rsc.org

Calculated PropertySignificance in Drug Design
HOMO-LUMO Energy GapIndicates chemical reactivity and kinetic stability.
Dipole MomentInfluences solubility and the ability to cross biological membranes.
Molecular Electrostatic Potential (MEP)Predicts sites for intermolecular interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By developing a mathematical model, QSAR can be used to predict the activity of newly designed, unsynthesized molecules.

For the Pyrazolo[1,5-a]pyrimidine scaffold, QSAR studies have been performed to understand the structural requirements for anticancer activity. In one such study targeting Pim-1/2 kinases, a QSAR model was developed for a series of 53 derivatives. The model used various molecular descriptors (e.g., topological, electronic, and steric) to correlate the chemical structures with their inhibitory activity (pIC50).

The resulting QSAR model highlighted the importance of specific structural features for potent kinase inhibition, providing a predictive tool to guide the synthesis of new, more active compounds. Such models are invaluable for prioritizing which derivatives of this compound should be synthesized and tested, thereby saving significant time and resources.

In Silico ADME Prediction and Optimization for Research Compounds

Before a compound can become a viable drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction allows for the early assessment of these properties, helping to identify and filter out compounds that are likely to fail later in the drug development pipeline due to poor pharmacokinetics.

For various series of Pyrazolo[1,5-a]pyrimidine derivatives, computational tools have been used to predict key ADME parameters. These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which helps to assess a compound's "drug-likeness."

The following table shows a typical set of ADME parameters predicted for research compounds based on the Pyrazolo[1,5-a]pyrimidine scaffold.

ADME ParameterDescriptionDesired Range for Drug-Likeness
Molecular Weight (MW)The mass of the molecule.< 500 g/mol
LogPThe octanol-water partition coefficient, a measure of lipophilicity.< 5
Hydrogen Bond Donors (HBD)The number of N-H and O-H bonds.< 5
Hydrogen Bond Acceptors (HBA)The number of N and O atoms.< 10
Topological Polar Surface Area (TPSA)A measure of a molecule's surface polarity, related to membrane permeability.< 140 Ų

Studies have shown that most synthesized Pyrazolo[1,5-a]pyrimidine compounds exhibit good predicted gastrointestinal (GI) absorption and fall within the acceptable ranges defined by Lipinski's rules, indicating their potential as orally bioavailable drugs. nih.gov These in silico predictions are crucial for optimizing the ADME profile of new this compound candidates.

Future Perspectives and Emerging Avenues in Pyrazolo 1,5 a Pyridin 5 Ylmethanamine Research

Development of Novel Synthetic Methodologies for Enhanced Diversity

The therapeutic potential of pyrazolo[1,5-a]pyridine (B1195680) derivatives is directly linked to the chemical diversity that can be achieved through synthesis. While traditional methods, such as the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides, have been effective, future research is focused on developing more efficient, sustainable, and diversity-oriented strategies. acs.orgorganic-chemistry.org

Emerging synthetic approaches aim to overcome the limitations of previous methods, such as poor regioselectivity and harsh reaction conditions. acs.org Key future developments include:

Cross-Dehydrogenative Coupling (CDC): This strategy offers a more atom-economical and environmentally friendly approach by forming C-C bonds directly from two C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org An efficient method has been developed for synthesizing uniquely substituted pyrazolo[1,5-a]pyridines through CDC reactions of β-dicarbonyl compounds with N-amino-2-iminopyridines, promoted by acetic acid and molecular oxygen. acs.org

Multicomponent Reactions (MCRs): MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient for building diverse chemical libraries. nih.govresearchgate.net These one-pot procedures are ideal for rapidly generating a wide range of substituted pyrazolo[1,5-a]pyridine analogues for structure-activity relationship (SAR) studies. nih.gov

Sonochemical Synthesis: The use of ultrasound has been shown to facilitate a catalyst-free, one-pot synthesis of polysubstituted pyrazolo[1,5-a]pyridines via [3+2] cycloaddition. This method offers high yields and regioselectivity under mild conditions. acs.org

Photocatalysis and Flow Chemistry: These modern synthetic tools are expected to provide access to novel chemical space and improve reaction efficiency and scalability. They offer precise control over reaction conditions, potentially leading to new derivatives that are inaccessible through traditional thermal methods.

These advanced methodologies will be crucial for expanding the structural diversity of pyrazolo[1,5-a]pyridine libraries, enabling a more thorough exploration of their therapeutic potential.

Synthetic Method Traditional Approaches (e.g., [3+2] Cycloaddition) Emerging Methodologies (e.g., CDC, MCRs)
Efficiency Often multi-step, may require harsh conditions.Typically one-pot, higher yields, and milder conditions. acs.org
Atom Economy Lower, often requires pre-functionalized substrates.Higher, utilizes direct C-H activation or combines multiple components at once. acs.org
Sustainability May use toxic reagents and generate significant waste."Greener" approaches using benign catalysts (or catalyst-free) and solvents. acs.org
Diversity Potential Can be limited by the availability of starting materials.High potential for generating large, diverse libraries quickly and efficiently. nih.gov

Exploration of Undiscovered Biological Targets and Pathways

The related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold is well-known for its activity as a protein kinase inhibitor, targeting enzymes like CDK2, TRK, Pim-1, and PI3K. nih.govmdpi.comnih.govbohrium.com While pyrazolo[1,5-a]pyridine derivatives share this potential, the future of research lies in moving beyond well-established targets to explore novel biological space where this scaffold could offer unique advantages.

Future avenues for target discovery include:

Novel Kinase Families: A significant portion of the human kinome remains underexplored as drug targets. The pyrazolo[1,5-a]pyridine scaffold can be used to develop selective inhibitors for these less-studied kinases, potentially unlocking new treatments for diseases with high unmet needs.

Epigenetic Targets: The structural features of the pyrazolo[1,5-a]pyridine core make it a suitable candidate for designing inhibitors of epigenetic modulators, such as bromodomains, histone methyltransferases, and demethylases. These targets are critical in cancer and inflammatory diseases.

Protein-Protein Interactions (PPIs): The rigid, planar nature of the fused ring system is well-suited for disrupting the large, flat surfaces of PPIs, which are considered challenging but highly valuable drug targets.

Aryl Hydrocarbon Receptor (AHR): Recent studies have identified pyrazolo[1,5-a]pyrimidine-based compounds as potent AHR antagonists, highlighting a non-kinase target class. rsc.org This opens the door for developing pyrazolo[1,5-a]pyridine derivatives as immunomodulatory agents for cancer therapy. rsc.org

Potential Target Class Rationale for Exploration Example Targets
Epigenetic Modifiers Scaffold can mimic key structural motifs of endogenous ligands.BRD4, EZH2, LSD1
Protein-Protein Interactions Rigid, planar structure can effectively disrupt large interface areas.p53-MDM2, KRAS-SOS1
Novel Kinases Proven kinase-binding scaffold with high tunability for selectivity.DYRK, Haspin, MERTK
Transcription Factors Potential to modulate protein-DNA or protein-protein interactions.STAT3, NF-κB, AHR rsc.org

Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, and its role in the development of pyrazolo[1,5-a]pyridine derivatives is set to expand significantly. While current methods like homology modeling and virtual screening have successfully identified initial hits, the next generation of computational tools will enable more sophisticated design and optimization. rsc.orgnih.gov

Future computational strategies will include:

Artificial Intelligence (AI) and Generative Models: AI-driven platforms can design novel pyrazolo[1,5-a]pyridine molecules de novo with optimized properties. These models learn from existing chemical and biological data to generate structures with a high probability of being active, selective, and having favorable drug-like properties.

Enhanced Molecular Dynamics (MD) Simulations: Long-timescale MD simulations can provide deep insights into the binding kinetics and conformational dynamics of a ligand-target complex. This information is crucial for optimizing drug-target residence time, a key parameter for in vivo efficacy.

Predictive ADMET Modeling: Machine learning models trained on large datasets can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds. This allows for the early-stage filtering of candidates that are likely to fail in later development stages, saving significant time and resources.

The integration of these advanced computational methods will create a more efficient, feedback-driven cycle of design, synthesis, and testing, accelerating the discovery of new therapeutic agents based on the Pyrazolo[1,5-a]pyridin-5-ylmethanamine scaffold.

Integration of High-Throughput Screening and Omics Technologies in Discovery

To fully unlock the therapeutic potential of pyrazolo[1,5-a]pyridine derivatives, future research will rely on the integration of large-scale experimental techniques. High-Throughput Screening (HTS) of diverse compound libraries remains a cornerstone for identifying initial lead compounds. nih.gov However, the true innovation will come from coupling HTS with "omics" technologies to gain a comprehensive understanding of a compound's biological effects.

Emerging integrated approaches include:

Chemoproteomics: Techniques like activity-based protein profiling (ABPP) and thermal proteome profiling (TPP) allow for the unbiased identification of a compound's direct protein targets within a native biological system. This is a powerful method for discovering novel mechanisms of action and identifying potential off-targets that could lead to toxicity.

Transcriptomics and Genomics: By analyzing changes in gene expression (e.g., via RNA-seq) following treatment with a pyrazolo[1,5-a]pyridine derivative, researchers can map the downstream cellular pathways affected by the compound. This can help validate the intended mechanism of action and identify biomarkers of response.

Metabolomics: This technology assesses the changes in cellular metabolites after compound treatment, providing a functional readout of its effects on cellular processes. This is particularly valuable for investigating compounds targeting metabolic diseases or cancers with altered metabolism.

By combining the power of HTS to identify active compounds with the deep biological insights from omics technologies, researchers can more effectively translate promising hits into viable drug candidates. This integrated approach will be essential for elucidating the full therapeutic potential of this compound and related compounds.

Q & A

Q. What are the common synthetic routes for pyrazolo[1,5-a]pyridine derivatives, and what precursors are typically used?

Pyrazolo[1,5-a]pyridine derivatives are synthesized via cyclization of 5-aminopyrazole precursors. A key method involves reacting hydrazine hydrate with enamines under controlled conditions to yield cyanopyrazoles or aminopyrazoles, which are subsequently cyclized into pyrazolo[1,5-a]pyrimidines . Another approach uses multi-step protocols, such as oxalylation of acetophenones followed by condensation with 3-amino-5-phenyl-1H-pyrazole to form pyrazolo[1,5-a]pyrimidine carboxylates, which are reduced to aldehydes for further functionalization .

Q. How are pyrazolo[1,5-a]pyridine derivatives characterized analytically?

Standard characterization includes 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, methyl 7-substituted derivatives were confirmed via 1H^1H NMR (δ 3.85 ppm for methyl groups) and HRMS (e.g., [M+H]+^+ calcd: 254.1042; found: 254.1039) . Elemental analysis (C, H, N) is also critical, with deviations ≤0.3% validating purity .

Q. What biological activities are associated with pyrazolo[1,5-a]pyridine scaffolds?

These compounds exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. For instance, 7-substituted derivatives have shown potential as PARP inhibitors in cancer therapy , while chalcone-linked variants demonstrate anti-proliferative effects in tumor models .

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization at position 7 of pyrazolo[1,5-a]pyridines?

Regioselective functionalization at position 7 is achieved using silylformamidines or aldehydes under mild conditions. For example, silylformamidine reacts with pyrazolo[1,5-a]pyrazine intermediates in benzene to yield 7-substituted derivatives, with regioselectivity confirmed by 1H^1H NMR shifts and X-ray crystallography . Catalysts like HCl or AlCl3_3 further enhance selectivity in multi-step syntheses .

Q. What strategies optimize the biological activity of pyrazolo[1,5-a]pyridine derivatives through structural modification?

Substitution at positions 5, 7, and the methanamine side chain significantly impacts activity. For example:

  • Trifluoromethyl groups at position 2 enhance metabolic stability and target binding .
  • Chalcone moieties at position 5 improve anti-cancer potency by modulating kinase inhibition .
  • N,N-dimethylaminoethyl side chains increase solubility and blood-brain barrier penetration in CNS-targeted compounds .

Q. How can contradictory results in synthetic yields or biological data be resolved?

Contradictions often arise from reaction conditions (e.g., solvent polarity, temperature). For instance, hydrazine hydrate reactions yield aminopyrazoles in aqueous media but cyanopyrazoles in non-polar solvents . Biological discrepancies (e.g., IC50_{50} variations) may stem from assay protocols; standardized in vitro models (e.g., S180 tumor-bearing mice) and controls (e.g., [18F]FDG) are recommended for validation .

Q. What methodologies enable in vivo tracking of pyrazolo[1,5-a]pyridine derivatives?

Radiolabeling with 18F^{18}F isotopes allows biodistribution studies. For example, [18F]5 (a pyrazolo[1,5-a]pyrimidine derivative) was synthesized via nucleophilic substitution, purified by HPLC, and tracked in S180 tumor models, showing uptake comparable to L-[18F]FET .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.